molecular formula C13H11F2N3O B4838244 N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea

N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea

Cat. No.: B4838244
M. Wt: 263.24 g/mol
InChI Key: NQMFIWIDNQVRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism of Action

N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea inhibits the activity of specific kinases, including FLT3, c-KIT, and PDGFRα, which are involved in cell proliferation and survival. By inhibiting these kinases, this compound induces apoptosis and inhibits the growth of cancer cells. In addition, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and suppression of inflammatory cytokine production. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic applications.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations to its use in laboratory experiments, including its low solubility in water and its short half-life in vivo.

Future Directions

There are several future directions for the study of N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In addition, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations in laboratory experiments. Finally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and autoimmune diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival. In inflammation and autoimmune diseases, this compound has been shown to reduce the production of inflammatory cytokines and to suppress the activation of immune cells.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(5-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-8-2-5-12(16-7-8)18-13(19)17-11-4-3-9(14)6-10(11)15/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMFIWIDNQVRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.